![molecular formula C8H8 B14246580 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene CAS No. 420848-33-5](/img/structure/B14246580.png)
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic hydrocarbon. It is a derivative of bicyclo[4.1.0]hepta-2,4,6-triene, which is known for its unique structure and reactivity. The compound features a cyclopropane ring fused to a cycloheptatriene ring, with a methyl group attached to the cyclopropane ring. This structure imparts significant ring strain, making the compound highly reactive and of interest in various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene typically involves the cycloisomerization of 1,6-enynes. Transition metal catalysts such as platinum (II) and gold (I) are commonly used to facilitate this transformation . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing the catalyst loading, reaction time, and purification processes to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene undergoes a variety of chemical reactions due to its strained structure. These include:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic or monocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce less strained hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene has several applications in scientific research:
Chemistry: The compound is used as a model system to study ring strain and reactivity.
Biology and Medicine: While specific biological applications are limited, derivatives of the compound could potentially be explored for their biological activity.
Industry: The compound’s reactivity makes it a useful intermediate in the synthesis of more complex molecules, which could have applications in materials science and pharmaceuticals.
作用機序
The mechanism by which 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene exerts its effects is primarily through its high ring strain, which makes it highly reactive. The compound can undergo various rearrangements and reactions that release this strain, leading to the formation of more stable products. Molecular targets and pathways involved in these reactions include the activation of the cyclopropane ring and the formation of new bonds through cycloaddition or ring-opening reactions .
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]hepta-2,4,6-triene: The parent compound without the methyl group.
1,5-Difluorobicyclo[4.1.0]hepta-2,4,6-triene: A fluorinated derivative that is more stable due to the electron-withdrawing effects of fluorine.
Bicyclo[3.2.2]nonadienes: Compounds with a similar bicyclic structure but different ring sizes and substitution patterns.
Uniqueness
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene is unique due to the presence of the methyl group, which influences its reactivity and stability. The methyl group can participate in various substitution reactions, providing a handle for further functionalization. Additionally, the compound’s high ring strain makes it a valuable model for studying the effects of strain on chemical reactivity.
特性
CAS番号 |
420848-33-5 |
|---|---|
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
IUPAC名 |
2-methylbicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C8H8/c1-6-3-2-4-7-5-8(6)7/h2-5,7H,1H3 |
InChIキー |
VHCZEIKVGKQIPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2C1=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


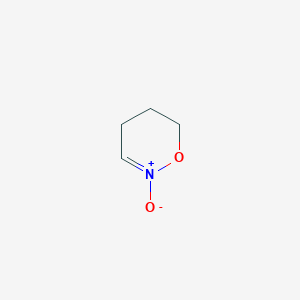
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
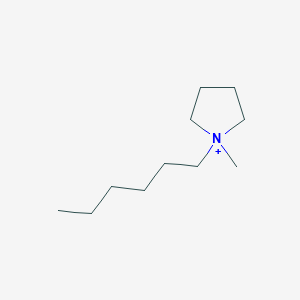
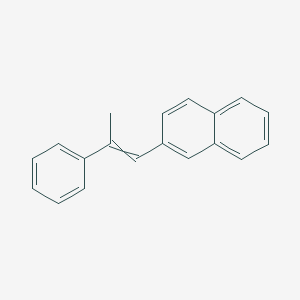
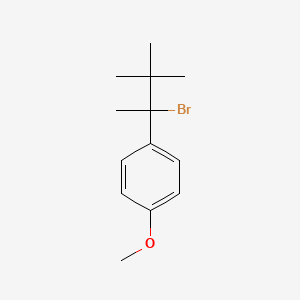
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
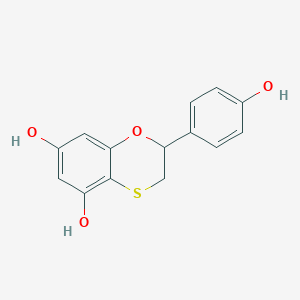
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
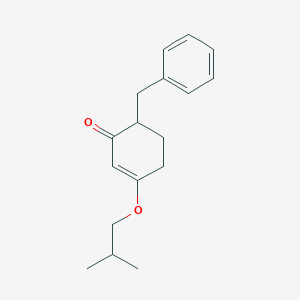
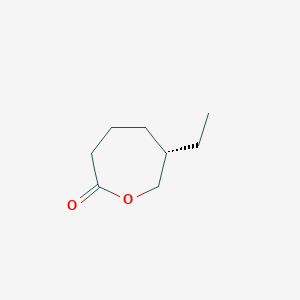
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
